molecular formula C11H11NO4 B2387324 N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide CAS No. 1396873-68-9

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide

Cat. No.: B2387324
CAS No.: 1396873-68-9
M. Wt: 221.212
InChI Key: PRGAROJFQUFBLK-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:

Future Directions

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests a promising future direction in the field of medicinal chemistry involving furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can be achieved through the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production could be feasible with further optimization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the furan ring.

Major Products Formed

The major products formed from these reactions include various furan derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate .

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is unique due to the presence of both a hydroxyethyl group and a carboxamide group attached to the furan ring. This structural feature provides it with distinct chemical and biological properties compared to other furan derivatives.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAROJFQUFBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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